5-(chloromethyl)-2-cyclopropyl-1,3-thiazole
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Overview
Description
5-(Chloromethyl)-2-cyclopropyl-1,3-thiazole: is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at the 5-position and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation to introduce the chloromethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-2-cyclopropyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions.
Comparison with Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-Chloromethylfurfural
Comparison: Compared to these similar compounds, 5-(chloromethyl)-2-cyclopropyl-1,3-thiazole is unique due to its thiazole ring and cyclopropyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for specific applications. For instance, the cyclopropyl group can enhance the compound’s stability and reactivity, while the thiazole ring can interact with biological targets in unique ways.
Properties
CAS No. |
1468426-47-2 |
---|---|
Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.7 |
Purity |
95 |
Origin of Product |
United States |
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